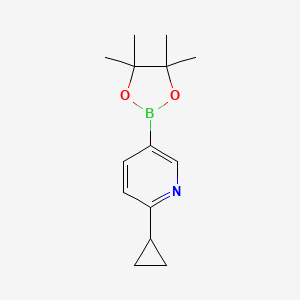

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

“2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C13H19BN2O2 and a molecular weight of 246.11 . It is available in solid form .

Molecular Structure Analysis

The structure of “2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .

Physical And Chemical Properties Analysis

“2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a solid at room temperature . It has a molecular weight of 246.11 .

Aplicaciones Científicas De Investigación

Chemical Structure and Reactivity Studies

- The first reported structure of a pyridin-2-ylboron derivative, closely related to the chemical , provided insights into the orientation of the dioxaborolane ring with respect to the pyridine ring. This study highlighted differences in bond angles of the BO(2) group and their impact on chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystallographic Analysis

- A study focused on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, an intermediate with a similar structural motif. The paper detailed a three-step substitution reaction for its synthesis and confirmed the structures using various spectroscopic techniques. Additionally, X-ray diffraction and density functional theory (DFT) were employed for molecular structure analysis (Huang et al., 2021).

Advanced Synthesis Techniques

- An optimized synthesis method for medicinally important compounds involving Suzuki coupling of similar boronic esters was developed. This method proved applicable for both high throughput chemistry and large-scale synthesis, demonstrating the utility of these compounds in complex chemical syntheses (Bethel et al., 2012).

Applications in Boron Chemistry

- Research into the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation highlighted the effectiveness of these processes in the presence of sulfonyl groups, underscoring the versatility of these compounds in boron chemistry (Takagi & Yamakawa, 2013).

Role in Coordination Polymers and Electrochemistry

- A study reported the synthesis of a two-dimensional coordination polymer using an extended dipyridyl ligand and highlighted the structural properties of the resultant material. This showcased the potential of such compounds in forming novel polymeric structures (Al-Fayaad et al., 2020).

- Another research explored boron-based compounds, including similar dioxaborolan-2-yl structures, as electrolyte additives in fluoride shuttle batteries. This study emphasized their role in improving fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).

Safety And Hazards

“2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is classified as a combustible solid . It does not have a flash point . Safety measures include avoiding ignition sources, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting equipment .

Propiedades

IUPAC Name |

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-8-12(16-9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHHJKRQUDXIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671339 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

893567-09-4 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)

![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)